molecular formula C7H15BrS B2984187 (3-Bromopropyl)(tert-butyl)sulfane CAS No. 119549-23-4

(3-Bromopropyl)(tert-butyl)sulfane

Cat. No. B2984187
CAS RN: 119549-23-4
M. Wt: 211.16
InChI Key: QESAOLFAFYVLJP-UHFFFAOYSA-N
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Description

“(3-Bromopropyl)(tert-butyl)sulfane” is a chemical compound with the formula C7H15BrS . It has a molecular weight of 211.163 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(3-Bromopropyl)(tert-butyl)sulfane” consists of a bromopropyl group attached to a tert-butyl sulfane . The exact structure could not be found in the search results.

Scientific Research Applications

Gas-phase Reactions

(3-Bromopropyl)(tert-butyl)sulfane is implicated in gas-phase reactions, particularly in studies focusing on the kinetics and mechanisms of nucleophilic substitution (SN2) and elimination (E2) reactions. Research in this area examines the reactivity of alkyl halides with different nucleophiles, including sulfur-containing species, highlighting the unique reactivity patterns and the influence of molecular structure on reaction pathways (DePuy, Gronert, Mullin, & Bierbaum, 1990).

Synthesis of Sulfinyl Compounds

The compound serves as a precursor in the synthesis of sulfinyl-containing compounds. For instance, sulfoxides with a tert-butyl group can be activated and then treated with various nucleophiles to produce a range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters, showcasing its versatility in organic synthesis (Wei & Sun, 2015).

Oxidative Desulfurization

In the context of green chemistry, (3-Bromopropyl)(tert-butyl)sulfane is relevant in the oxidative desulfurization of diesel fuel, where it is part of a catalytic system that enhances the removal of sulfur compounds, contributing to cleaner fuel production processes (Gao, Guo, Xing, Zhao, & Liu, 2010).

Multi-coupling Reagent

The chemical serves as a multi-coupling reagent in organic synthesis, reacting with various electrophiles to yield highly functionalized sulfones. This application demonstrates its role in the construction of complex molecular architectures, providing synthetic equivalents to valuable synthons (Auvray, Knochel, & Normant, 1985).

Catalytic Systems for Oxidation Reactions

The compound is also utilized in catalytic systems for oxidation reactions, such as the oxidation of sulfides to sulfoxides, showcasing its utility in facilitating environmentally friendly oxidation processes with high conversion rates (Zhang & Wang, 2014).

properties

IUPAC Name

2-(3-bromopropylsulfanyl)-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrS/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESAOLFAFYVLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromopropyl)(tert-butyl)sulfane

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